molecular formula C14H21NO5 B253438 N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide

N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide

Cat. No. B253438
M. Wt: 283.32 g/mol
InChI Key: CQJJDSYWWIEDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is derived from the naturally occurring compound, trimethoxybenzamide.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. It also has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may help to prevent or slow the progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-tumor properties by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide in lab experiments is its high degree of purity. This makes it easier to control the variables in experiments and ensures that the results are accurate. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of neurological disorders. Another area of research is to better understand its mechanism of action, which may lead to the development of more targeted therapies. Additionally, research could focus on developing more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis method of N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1-(hydroxymethyl)propylamine in the presence of a base such as triethylamine. The reaction yields N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide as a white crystalline solid with a high degree of purity.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H21NO5/c1-5-10(8-16)15-14(17)9-6-11(18-2)13(20-4)12(7-9)19-3/h6-7,10,16H,5,8H2,1-4H3,(H,15,17)

InChI Key

CQJJDSYWWIEDOK-UHFFFAOYSA-N

SMILES

CCC(CO)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCC(CO)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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